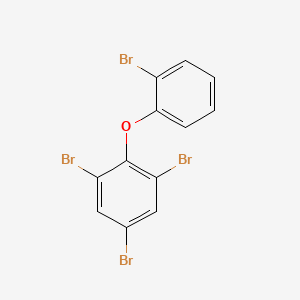

2,2',4,6-Tetrabromodiphenyl ether

Vue d'ensemble

Description

2,2',4,6-Tetrabromodiphenyl ether is a useful research compound. Its molecular formula is C12H6Br4O and its molecular weight is 485.79 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of 2,2’,4,6-Tetrabromodiphenyl ether are the intracellular miRNA profiles and small extracellular vesicles (sEVs) in human M (LPS) macrophage cells . This compound can modulate the expression of a set of intracellular miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses .

Mode of Action

2,2’,4,6-Tetrabromodiphenyl ether interacts with its targets by modulating the intracellular miRNA profile and interfering with the biogenesis of sEVs . It increases the number of sEVs and selects a de novo population of sEVs . Moreover, it induces the overload of specific immune-related miRNAs in derived sEVs .

Biochemical Pathways

The compound affects the biochemical pathways that regulate the expression of estrogen-mediated signaling and immune responses, particularly M1/M2 differentiation . Based on the four mono-hydroxylated PBDEs and two bromophenols detected, three possible degradation pathways were proposed, inferring that the compound was more easily transformed via hydroxylation .

Pharmacokinetics

It is known that this compound can induce some epigenetic effects in m (lps) thp-1 cells .

Result of Action

The molecular and cellular effects of 2,2’,4,6-Tetrabromodiphenyl ether’s action include the modulation of the intracellular expression of miRNAs and interference with the biogenesis, cargo content, and functional activity of M (LPS) macrophage cell-derived sEVs . It can also exacerbate the LPS-induced pro-inflammatory response, inducing the overexpression of the IL-6 and the MMP9 genes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,4,6-Tetrabromodiphenyl ether. For instance, the presence of heavy metals, which are ubiquitous pollutants coexisting with PBDEs in e-waste dismantling areas, can complicate the remediation of the contaminated environment . The compound is one of the most prominent PBDE congeners detected in the environment and in animal and human tissues .

Analyse Biochimique

Biochemical Properties

BDE-47 has been shown to interact with various biomolecules, leading to changes in biochemical reactions. For instance, it has been found to modulate the intracellular miRNA profile in THP-1 macrophages, a type of white blood cell . This modulation affects biological pathways regulating the expression of estrogen-mediated signaling and immune responses .

Cellular Effects

BDE-47 has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to impair macrophage and basophil activities . It also interferes with the biogenesis of small extracellular vesicles (sEVs), increasing their number and altering their miRNA cargo . This can exacerbate the LPS-induced pro-inflammatory response in macrophages, leading to the overexpression of the IL-6 and MMP9 genes .

Molecular Mechanism

At the molecular level, BDE-47 exerts its effects through various mechanisms. It can induce epigenetic effects in THP-1 cells, modulating the expression of a set of intracellular miRNAs . In addition to this cell-intrinsic modulation of intracellular miRNAs, BDE-47 can also interfere with the biogenesis of sEVs . This leads to an overload of specific immune-related miRNAs in BDE-47 derived sEVs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BDE-47 can change over time. For instance, it has been found that BDE-47 can induce some long-term effects on cellular function

Dosage Effects in Animal Models

The effects of BDE-47 can vary with different dosages in animal models. For instance, at the lowest dose (0.0015 mg kg −1 day −1), BDE-47 was found to predominantly function as an endocrine disruptor, affecting sperm capacitation . In contrast, a 20,000-times higher dose of BDE-47 (30 mg kg −1 day −1) resulted in acute toxicity .

Metabolic Pathways

BDE-47 is involved in various metabolic pathways. It has been found that Phanerochaete chrysosporium, a type of fungus, can effectively degrade BDE-47 . This degradation process involves the action of extracellular enzymes and leads to the formation of mono-hydroxylated PBDEs and bromophenols .

Activité Biologique

2,2',4,6-Tetrabromodiphenyl ether (commonly referred to as BDE-47) is a member of the polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants. This compound has garnered considerable attention due to its persistence in the environment and potential adverse biological effects. This article explores the biological activity of BDE-47, focusing on its immunotoxicity, cytotoxicity, and endocrine-disrupting properties.

Immunotoxicity

Research indicates that BDE-47 can significantly impair immune function. Studies have shown that exposure to this compound leads to:

- Reduced Cytokine Production : BDE-47 dampens the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophages. This suggests a potential immunosuppressive effect that could compromise the body's ability to respond to infections and inflammation .

- Altered Macrophage Function : In vitro studies demonstrated that BDE-47 affects macrophage polarization, leading to a shift from M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotypes. This modulation can disrupt normal immune responses and promote chronic inflammation .

Table 1: Effects of BDE-47 on Cytokine Production

| Cytokine | Control Levels | Levels Post-BDE-47 Exposure |

|---|---|---|

| IL-1β | High | Low |

| IL-6 | High | Low |

| TNF-α | High | Low |

Cytotoxicity

BDE-47 exhibits cytotoxic properties across various cell lines. Key findings include:

- Cancer Cell Lines : BDE-47 has shown antiproliferative effects against several cancer cell lines including MCF-7 (breast cancer) and HL-60 (acute promyelocytic leukemia). The IC50 values for these cells indicate significant cytotoxicity, suggesting potential therapeutic applications alongside caution due to its toxicity .

- Non-Cancerous Cells : In studies involving human peripheral blood mononuclear cells (PBMNCs), BDE-47 demonstrated a therapeutic window where it was more toxic to cancerous cells than to healthy cells. However, it still induced cytotoxic effects at higher concentrations .

Table 2: IC50 Values of BDE-47 in Different Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 4.4 |

| HL-60 | 3.2 |

| PBMNCs | >10 |

Endocrine Disruption

BDE-47 has been implicated in endocrine disruption, particularly concerning thyroid hormone regulation. Epidemiological studies suggest correlations between PBDE exposure and altered thyroid hormone levels in humans .

The mechanisms through which BDE-47 exerts its biological effects include:

- Oxidative Stress Activation : BDE-47 activates oxidative stress pathways leading to cellular damage and apoptosis through reactive oxygen species (ROS) generation .

- DNA Damage : Exposure has been linked with DNA damage, further contributing to its carcinogenic potential .

- Hormonal Interference : The compound exhibits both estrogenic and anti-estrogenic activities depending on the bromination pattern, influencing reproductive health and development .

Case Studies

Several case studies highlight the implications of BDE-47 exposure:

- Marine Organisms : Studies on marine species have shown that BDE-47 exposure leads to reproductive toxicity and developmental abnormalities, raising concerns about its impact on aquatic ecosystems .

- Human Populations : Research conducted in production areas has detected high levels of PBDEs in human serum and breast milk, indicating bioaccumulation and potential health risks for infants exposed through lactation .

Applications De Recherche Scientifique

Flame Retardant Applications

BDE-47 has been extensively utilized in consumer goods due to its effectiveness as a flame retardant. It is commonly found in:

- Electronics: Used in circuit boards and casings to reduce flammability.

- Textiles: Incorporated into fabrics for furniture and clothing.

- Construction Materials: Added to insulation materials and coatings.

Table 1: Common Applications of BDE-47

| Application Area | Specific Uses |

|---|---|

| Electronics | Circuit boards, casings |

| Textiles | Upholstery, clothing |

| Construction | Insulation materials, paints |

Environmental Impact and Bioaccumulation

Research indicates that BDE-47 is persistent in the environment, accumulating in living organisms. Studies have shown that it can be detected in human tissues, including blood and breast milk. This bioaccumulation raises concerns regarding its long-term ecological and health effects.

- Bioaccumulation Studies: BDE-47 has been found in various species, indicating significant environmental persistence and potential for biomagnification in food webs .

Toxicological Studies

Numerous studies have investigated the toxicological effects of BDE-47, revealing significant health risks associated with exposure:

- Endocrine Disruption: BDE-47 has been shown to interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues .

- Immunotoxicity: Research indicates that exposure can impair immune responses by affecting macrophage activity and altering miRNA expression profiles .

Table 2: Toxicological Findings Related to BDE-47

| Health Effect | Description |

|---|---|

| Endocrine Disruption | Alters hormone signaling pathways |

| Immunotoxicity | Impairs macrophage function |

| Metabolic Disorders | Linked to diabetes prevalence and glucose homeostasis |

Case Studies on Health Effects

Several case studies have highlighted the potential health risks associated with BDE-47 exposure:

- A study involving male rats exposed to BDE-47 for eight weeks found significant alterations in glucose metabolism, suggesting a link between PBDE exposure and metabolic disorders .

- Epidemiological studies have reported associations between PBDE levels in humans and increased risks of reproductive health issues, including lower sperm quality and hormonal imbalances .

Regulatory Status and Future Directions

Due to the adverse effects associated with PBDEs like BDE-47, regulatory agencies are increasingly scrutinizing their use. Many countries have implemented bans or restrictions on certain PBDEs in consumer products.

Table 3: Regulatory Actions on PBDEs

| Region | Regulatory Action |

|---|---|

| European Union | Ban on certain PBDEs since 2004 |

| United States | Phase-out of pentaBDE and octaBDE |

Propriétés

IUPAC Name |

1,3,5-tribromo-2-(2-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-5-9(15)12(10(16)6-7)17-11-4-2-1-3-8(11)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUAKFRJBKFDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879874 | |

| Record name | BDE-50 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-23-5 | |

| Record name | 2,2',4,6-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-50 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,6-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR1314MIDU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.